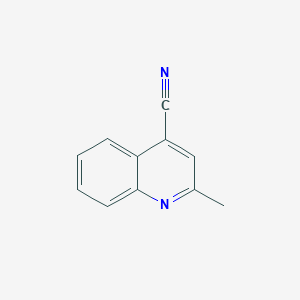

2-Methylquinoline-4-carbonitrile

Übersicht

Beschreibung

2-Methylquinoline-4-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. The compound’s structure consists of a quinoline ring with a methyl group at the 2-position and a cyano group at the 4-position, making it a versatile intermediate in various chemical reactions and applications.

Wirkmechanismus

Quinoline derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

In terms of environmental factors, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .

Biochemische Analyse

Biochemical Properties

2-Methylquinoline-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. For instance, it has been reported to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition results in the accumulation of DNA breaks and ultimately induces cell death. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it has been found to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage . The threshold for these adverse effects varies depending on the species and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, one of the major metabolites of this compound has been shown to inhibit the activity of lactate dehydrogenase, an enzyme involved in glycolysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of o-aminoacetophenone derivatives with enolisable ketones in the presence of catalysts like molecular iodine or silica gel under solvent-free conditions . Another method includes the Friedländer heteroannulation using nano ZnO as a catalyst, which provides a regiospecific synthesis under mild conditions .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For instance, the use of ionic liquids and ultrasound-promoted synthesis are gaining popularity due to their efficiency and environmental benefits .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylquinoline-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: 2-Methylquinoline-4-amine.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development due to its structural similarity to biologically active molecules. Some key findings include:

- Antimicrobial Activity : Studies have shown that derivatives of 2-methylquinoline exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Research indicates that compounds similar to this compound can inhibit inflammatory pathways, suggesting potential in treating inflammatory diseases .

Case Study: Synthesis of Antimicrobial Agents

A study focused on synthesizing a series of quinoline derivatives, including this compound, demonstrated their effectiveness against various bacterial strains. The synthesized compounds were tested for Minimum Inhibitory Concentration (MIC) values, revealing promising results against resistant strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| 3-Methylquinoline | 16 | Escherichia coli |

| 4-Methylquinoline | 32 | Pseudomonas aeruginosa |

Material Science Applications

This compound is also utilized in materials science, particularly in the development of dyes and pigments due to its ability to form stable complexes with metals.

Dye Manufacturing

The compound serves as a precursor in synthesizing various dyes. Its derivatives are employed in textile applications due to their vibrant colors and stability under light exposure.

Case Study: Dye Stability Testing

A comparative study evaluated the lightfastness and washfastness of dyes derived from this compound against traditional azo dyes. The results indicated improved stability and color retention in fabrics treated with quinoline-based dyes.

| Dye Type | Lightfastness Rating | Washfastness Rating |

|---|---|---|

| Quinoline-based Dye | 5 | 4 |

| Traditional Azo Dye | 3 | 3 |

Analytical Chemistry Applications

In analytical chemistry, this compound has been utilized as a reagent for detecting metal ions due to its ability to form colored complexes.

Case Study: Metal Ion Detection

A method was developed for the spectrophotometric determination of copper ions using this compound as a chelating agent. The calibration curve showed a linear response within the concentration range of 0.1 to 1.0 mg/L.

| Concentration (mg/L) | Absorbance at λmax (nm) |

|---|---|

| 0.1 | 0.150 |

| 0.5 | 0.750 |

| 1.0 | 1.200 |

Biologische Aktivität

2-Methylquinoline-4-carbonitrile (CAS Number: 29196-15-4) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its quinoline backbone, which is a bicyclic structure containing a nitrogen atom. The compound can be synthesized through various methods, including the Pfitzinger reaction and the Doebner reaction, which involve the condensation of appropriate precursors such as aniline derivatives and carbonyl compounds.

Antileishmanial Activity

Recent studies have highlighted the antileishmanial activity of this compound. A study demonstrated that certain quinoline derivatives exhibited significant inhibitory effects against Leishmania donovani promastigotes. The IC50 values varied across different compounds, indicating that structural modifications can enhance efficacy against leishmaniasis .

Antioxidant Properties

The antioxidant potential of this compound has also been investigated. Research utilizing the DPPH radical scavenging assay showed that derivatives of quinoline possess notable antioxidant activities, contributing to their potential therapeutic applications in oxidative stress-related conditions. The antioxidant activity was measured by determining the IC50 values, with lower values indicating stronger activity .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro assays demonstrated that this compound and its derivatives exhibited varying degrees of antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the quinoline structure could enhance antimicrobial efficacy .

Genotoxicity Assessment

A critical aspect of evaluating the safety profile of this compound is its genotoxicity. Studies employing the SOS chromotest have assessed the genotoxic risk associated with various substituted quinolines, including this compound. While some derivatives showed mutagenic potential under specific conditions, comprehensive evaluations are necessary to determine the safety margins for therapeutic use .

Table of Biological Activities

| Activity | IC50 Value (µg/mL) | Remarks |

|---|---|---|

| Antileishmanial | 200 - 1.56 | Varies with structural modifications |

| Antioxidant | 843.5 | Stronger than benzimidazole derivatives |

| Antimicrobial | Not specified | Effective against E. coli and S. aureus |

Case Study: Antileishmanial Efficacy

In a controlled study, several quinoline derivatives were synthesized and tested for their efficacy against L. donovani. The results indicated that modifications at the 4-position significantly enhanced antileishmanial activity compared to non-substituted analogs. This finding underscores the importance of structural diversity in optimizing therapeutic agents for leishmaniasis treatment .

Eigenschaften

IUPAC Name |

2-methylquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAMFFZNQIMHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349686 | |

| Record name | 2-methylquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29196-15-4 | |

| Record name | 2-methylquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.